molecular formula C19H20N4O B2875090 1-(1-benzoylpiperidin-4-yl)-5-methyl-1H-1,2,3-benzotriazole CAS No. 845535-73-1

1-(1-benzoylpiperidin-4-yl)-5-methyl-1H-1,2,3-benzotriazole

Cat. No.: B2875090
CAS No.: 845535-73-1
M. Wt: 320.396
InChI Key: FKOMFFJYBLEAFH-UHFFFAOYSA-N
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Description

1-(1-benzoylpiperidin-4-yl)-5-methyl-1H-1,2,3-benzotriazole is a complex organic compound that features a benzotriazole moiety linked to a piperidine ring, which is further connected to a phenylmethanone group

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: It can be used in the synthesis of polymers and advanced materials with specific properties.

Biology and Medicine

Industry

Future Directions

The future research directions for this compound could include studying its potential therapeutic applications, given the known activities of many piperidine and benzotriazole derivatives . Further studies could also explore its synthesis, physical and chemical properties, and safety profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzoylpiperidin-4-yl)-5-methyl-1H-1,2,3-benzotriazole typically involves the following steps:

    Formation of Benzotriazole Derivative: The initial step involves the synthesis of 5-methylbenzotriazole through the reaction of o-toluidine with sodium nitrite and hydrochloric acid, followed by cyclization.

    Piperidine Derivative Formation: The next step involves the reaction of the benzotriazole derivative with piperidine in the presence of a suitable base, such as sodium hydride, to form the piperidine-linked benzotriazole.

    Coupling with Phenylmethanone: The final step involves the coupling of the piperidine-linked benzotriazole with phenylmethanone using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the phenylmethanone moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzotriazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole Derivatives: Compounds like 1H-benzotriazole and 5-chlorobenzotriazole share structural similarities and exhibit similar chemical properties.

    Piperidine Derivatives: Compounds such as piperidine and 4-aminopiperidine are structurally related and have comparable reactivity.

Uniqueness

    Structural Complexity: The combination of benzotriazole, piperidine, and phenylmethanone moieties in a single molecule provides unique chemical and biological properties.

Properties

IUPAC Name

[4-(5-methylbenzotriazol-1-yl)piperidin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-14-7-8-18-17(13-14)20-21-23(18)16-9-11-22(12-10-16)19(24)15-5-3-2-4-6-15/h2-8,13,16H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOMFFJYBLEAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(N=N2)C3CCN(CC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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